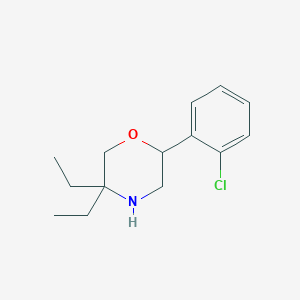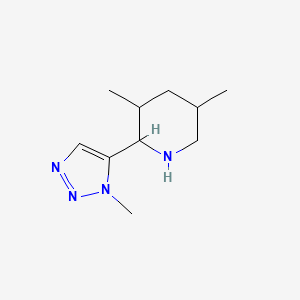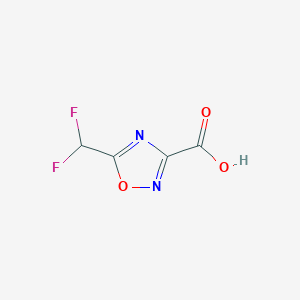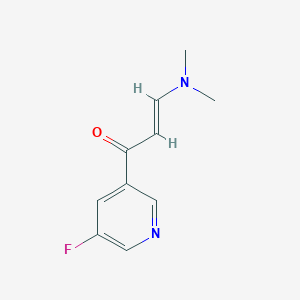![molecular formula C6H3F4NO2S B13079264 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a fluorinated organic compound that features a thiazole ring substituted with a trifluoromethyl group and a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid typically involves the introduction of fluorine atoms and the formation of the thiazole ring. One common method involves the reaction of 2-(trifluoromethyl)thiazole with fluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the CO2 group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and bases. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include esters, amides, and decarboxylated derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anti-inflammatory, and anticancer compounds.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The thiazole ring may contribute to the compound’s binding affinity to target proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-2-(trifluoromethoxy)acetic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2-(Trifluoromethyl)phenylacetic acid: Contains a phenyl ring instead of a thiazole ring.
Fluorinated Pyrroles: Compounds with fluorine atoms and trifluoromethyl groups on a pyrrole ring.
Uniqueness
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is unique due to its combination of a thiazole ring and a fluoroacetic acid moiety, which imparts distinct chemical and biological properties. The presence of both fluorine and sulfur atoms in the structure enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C6H3F4NO2S |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C6H3F4NO2S/c7-3(4(12)13)2-1-11-5(14-2)6(8,9)10/h1,3H,(H,12,13) |
Clé InChI |
FNYACXBFDHFJHB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)













